3-Chloro-2-(dimethylamino)benzoic acid

Description

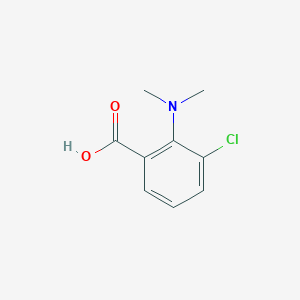

3-Chloro-2-(dimethylamino)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3 and a dimethylamino group at position 2. Its structural analogs, particularly azetidinone and thiazolidinone derivatives, have demonstrated significant antimicrobial activity, as highlighted in pharmacological studies .

Properties

IUPAC Name |

3-chloro-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWQSSAXKAYZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers: Meta- vs. Para-Substituted Dimethylaminobenzoic Acids

Key Differences :

- m-(Dimethylamino)benzoic acid (CAS 99-64-9): Melting point 150–153°C, priced at ¥10,800/25g .

- p-(Dimethylamino)benzoic acid (CAS 619-84-1): Higher melting point (242.5–243.5°C), priced at ¥5,400/25g .

The para isomer’s higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the meta isomer. This difference may influence solubility and reactivity in synthetic applications.

Azetidinone and Thiazolidinone Derivatives

Synthesized analogs, such as SS1, SS3, and SS5 (Table 1), demonstrate how substituents modulate biological activity:

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives

Key Observations :

- Substituent Effects: The antimicrobial activity varies with substituents. SS1’s 4-dimethylaminophenyl group enhances activity against Gram-positive bacteria, while SS3’s 4-hydroxyphenyl group targets Gram-negative bacteria .

- Spectral Properties : SS3 (hydroxyl substituent) exhibits a higher UV λmax (282.0 nm) compared to SS2 (nitro substituent, 175.5 nm), indicating extended conjugation or electron-donating effects .

- Ring System Influence: Thiazolidinone derivatives (e.g., SS5) show antifungal activity, whereas azetidinones (e.g., SS1, SS3) are more effective against bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.